(2S,5S)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride
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Overview
Description
(2S,5S)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is known for its unique stereochemistry and functional groups that make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 5-position of the piperidine ring.
Esterification: Conversion of the carboxylic acid group to its methyl ester form.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such compounds. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .
Scientific Research Applications
(2S,5S)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (2S,5S)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s stereochemistry ensures selective interactions with these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride
- (2S,5S)-5-Methyl-piperidine-2-carboxylic acid hydrochloride
- (2S,5S)-5-Hydroxy-piperidine-2-carboxylic acid
Uniqueness
(2S,5S)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and as a tool in biochemical research .
Properties
IUPAC Name |
methyl (2S,5S)-5-hydroxypiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-3-2-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYYAAHZUQKMY-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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